N,2-Diethyl-5-nitro-1-oxo-2H-1lambda~5~,2,3-triazol-4-amine
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Overview
Description
N,2-Diethyl-5-nitro-1-oxo-2H-1lambda~5~,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Diethyl-5-nitro-1-oxo-2H-1lambda~5~,2,3-triazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with an appropriate nitrile or isocyanate. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
N,2-Diethyl-5-nitro-1-oxo-2H-1lambda~5~,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine or hydroxylamine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro or oxo groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
N,2-Diethyl-5-nitro-1-oxo-2H-1lambda~5~,2,3-triazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N,2-Diethyl-5-nitro-1-oxo-2H-1lambda~5~,2,3-triazol-4-amine involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, disrupting normal cellular functions and leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
N,2-Diethyl-5-nitro-1-oxo-2H-1lambda~5~,2,3-triazol-4-amine: This compound is unique due to its specific substitution pattern and functional groups.
Other Triazoles: Compounds such as 1,2,4-triazole and 1,2,3-triazole share the triazole ring structure but differ in their substitution patterns and functional groups.
Nitro Compounds: Compounds like nitrobenzene and nitromethane contain the nitro group but lack the triazole ring structure.
Uniqueness
This compound is unique due to the combination of its triazole ring, nitro group, and specific substitution pattern. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
173165-05-4 |
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Molecular Formula |
C6H11N5O3 |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
N,2-diethyl-5-nitro-1-oxidotriazol-1-ium-4-amine |
InChI |
InChI=1S/C6H11N5O3/c1-3-7-5-6(11(13)14)10(12)9(4-2)8-5/h3-4H2,1-2H3,(H,7,8) |
InChI Key |
CLWMUGKYHUUZJP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NN([N+](=C1[N+](=O)[O-])[O-])CC |
Origin of Product |
United States |
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